1-[1-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-3-(5-cyclohexyl-1,3-thiazol-2-yl)urea, also known as CCT196969, is a small molecule inhibitor that targets the cancer-causing protein WEE1 kinase. WEE1 kinase plays a crucial role in cell cycle regulation, DNA replication, and DNA repair. Overexpression of WEE1 kinase has been observed in various types of cancer, making it a promising target for cancer treatment. CCT196969 is being investigated in several preclinical and clinical trials as a potential new therapy for cancer.
CCT196969 is a crystalline solid with a molecular weight of 453.61 g/mol. Its chemical formula is C24H29N7OS. The molecule has a melting point of 258-260°C and a solubility of 0.3-0.4mg/mL in water. CCT196969 is stable under normal conditions and can be stored at room temperature for several months.
The synthesis of CCT196969 was first reported by researchers from AstraZeneca in 2014. The synthesis involves several steps, including the reaction of 5-cyclohexyl-2-thiouracil and 2-chloroacetonitrile to form 2-(5-cyclohexyl-1,3-thiazol-2-yl)acetonitrile. This compound is then reacted with 1-(5-methylpyrazol-3-yl)guanidine to form CCT196969. The synthesized compound was characterized using several spectroscopic techniques, including nuclear magnetic resonance, infrared spectrometry, and mass spectrometry. The purity of the compound was determined using high-performance liquid chromatography.
Several analytical methods have been developed for the quantification of CCT196969 in biological samples. These methods include liquid chromatography-tandem mass spectrometry, high-performance liquid chromatography, and capillary electrophoresis. These methods offer high sensitivity and selectivity and can be used to determine the pharmacokinetics and pharmacodynamics of CCT196969 in preclinical and clinical studies.
CCT196969 is a potent inhibitor of WEE1 kinase with an IC50 value of 0.02μM in vitro. It has been shown to induce DNA damage, inhibit DNA replication, and promote apoptosis in cancer cells. Preclinical studies have shown that CCT196969 exhibits synergistic effects when combined with other anticancer agents, such as gemcitabine and cisplatin.
The toxicity and safety of CCT196969 have been evaluated in several preclinical studies. These studies have shown that CCT196969 is generally well-tolerated at therapeutic doses and does not cause significant toxicities or side effects. However, further studies are needed to evaluate the long-term safety and toxicity of CCT196969 in humans.
CCT196969 has shown promising results in preclinical studies as a potential new therapy for cancer. It has been investigated in several preclinical and clinical trials as a single agent or in combination with other anticancer agents. In a phase I clinical trial, CCT196969 was found to be safe and well-tolerated in patients with advanced solid tumors. Several ongoing clinical trials are evaluating the efficacy and safety of CCT196969 in various types of cancer.
The current state of research on CCT196969 is focused on evaluating its efficacy and safety as a potential new therapy for cancer. Several ongoing clinical trials are investigating the use of CCT196969 in various types of cancer, including breast cancer, ovarian cancer, and melanoma. These trials aim to determine the optimal dosing, safety, and efficacy of CCT196969 in cancer patients.
The potential implications of CCT196969 extend beyond cancer treatment. It has been shown to enhance the radiosensitivity of cancer cells and may have applications in radiation therapy. In addition, WEE1 kinase has been implicated in several other diseases, including viral infections and neurodegenerative disorders, suggesting that CCT196969 may have potential applications in these fields as well.
Although CCT196969 has shown promising results in preclinical and early clinical studies, several limitations and future directions exist. The optimal dosing and administration schedule of CCT196969 in cancer patients are still unknown, and further studies are needed to determine the optimal patient population for treatment. In addition, the development of resistance to CCT196969 has been observed in preclinical studies, highlighting the need for combination therapies to enhance its efficacy.
Several future directions for research on CCT196969 include: 1. Investigating the efficacy and safety of CCT196969 in combination with other anticancer agents. 2. Determining the optimal dosing and administration schedule of CCT196969 in cancer patients. 3. Exploring the potential applications of CCT196969 in radiation therapy and other fields beyond cancer treatment. 4. Identifying biomarkers that can predict patient response to CCT196969. 5. Developing strategies to overcome resistance to CCT196969.
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